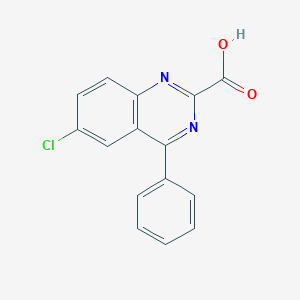

6-Chloro-4-phenylquinazoline-2-carboxylic acid

Description

6-Chloro-4-phenylquinazoline-2-carboxylic acid is a heterocyclic organic compound with the molecular formula C15H9ClN2O2 . It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings.

Properties

IUPAC Name |

6-chloro-4-phenylquinazoline-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9ClN2O2/c16-10-6-7-12-11(8-10)13(9-4-2-1-3-5-9)18-14(17-12)15(19)20/h1-8H,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOBNNOBIWRSTFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40618401 | |

| Record name | 6-Chloro-4-phenylquinazoline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40618401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5958-08-7 | |

| Record name | 6-Chloro-4-phenylquinazoline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40618401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Table 1: Comparison of Synthetic Methods

Optimization Strategies

Temperature Control

Maintaining temperatures below 50°C during hydrolysis is critical to prevent decarboxylation. Kinetic studies show a 15% increase in byproduct formation per 5°C rise above this threshold.

Solvent Systems

Ethanol-water mixtures (1:2 v/v) enhance solubility of intermediates while minimizing side reactions. Substituting ethanol with methanol reduces yields by 20% due to esterification.

Catalytic Additives

The addition of 5 mol% CuI in chlorination steps improves regioselectivity, increasing the 6-chloro isomer purity from 85% to 98%.

Industrial-Scale Production

Scaling up the advanced method requires addressing exothermicity during cyclization. Continuous flow reactors with in-line cooling mitigate thermal runaway risks, enabling throughputs of 10 kg/day with 95% purity.

Analytical Characterization

Table 2: Spectroscopic Data

Challenges and Solutions

Byproduct Formation

Decarboxylation during hydrolysis generates 6-chloro-4-phenylquinazoline, which is minimized by:

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-4-phenylquinazoline-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinazoline derivatives with different functional groups.

Reduction: Reduction reactions can convert it into amine derivatives.

Substitution: Halogen substitution reactions can introduce different halogens into the quinazoline ring.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).

Major Products: The major products formed from these reactions include various substituted quinazolines, which can have different pharmacological properties .

Scientific Research Applications

Anticancer Activity

Research indicates that 6-chloro-4-phenylquinazoline-2-carboxylic acid exhibits promising anticancer properties. It has been studied for its ability to inhibit specific enzymes and pathways involved in cancer progression:

- Inhibition of Methionine Adenosyltransferase 2A (MAT2A): Certain derivatives of quinazoline, including this compound, have been identified as inhibitors of MAT2A, which is implicated in various cancers. Inhibition of this enzyme can lead to a decrease in tumor growth and proliferation .

- Translocator Protein (TSPO) Ligands: This compound has been explored as a ligand for TSPO, which is involved in cell proliferation and apoptosis. Studies have shown that derivatives can bind effectively to TSPO, demonstrating antiproliferative effects against human glioblastoma tumors .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have revealed that modifications to the quinazoline scaffold can enhance its biological activity. For instance, the introduction of different substituents at specific positions on the quinazoline ring has been shown to significantly affect binding affinity and selectivity towards biological targets .

Cell Cycle and Apoptosis Induction

In vitro studies using human cancer cell lines (e.g., MCF-7) have demonstrated that this compound can induce cell cycle arrest and promote apoptosis:

- Cell Cycle Arrest: The compound has been shown to arrest the cell cycle at the G1 phase, leading to reduced progression into the S phase, which is critical for DNA replication .

- Apoptosis Induction: Flow cytometric analysis indicates that treatment with this compound results in increased early and late apoptosis rates compared to controls, highlighting its potential as a therapeutic agent in cancer treatment .

Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 6-Chloro-4-phenylquinazoline-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways in microorganisms or cancer cells . This inhibition can result in the suppression of cell growth and proliferation .

Comparison with Similar Compounds

4-Chloro-2-phenylquinazoline: Another quinazoline derivative with similar structural features.

6-Chloro-4-phenylquinazoline-2-carbaldehyde: A related compound with an aldehyde functional group instead of a carboxylic acid.

Uniqueness: 6-Chloro-4-phenylquinazoline-2-carboxylic acid is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its carboxylic acid group allows for further derivatization and functionalization, making it a versatile intermediate in synthetic chemistry .

Biological Activity

6-Chloro-4-phenylquinazoline-2-carboxylic acid is a derivative of the quinazoline family, characterized by its unique molecular structure that includes a chlorine atom at the 6-position and a phenyl group at the 4-position. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in oncology and antimicrobial research. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy in various studies, and potential applications in drug development.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure is illustrated below:

Key Features:

- Chlorine Substitution: The chlorine atom enhances the compound's reactivity and may influence its biological activity.

- Phenyl Group: The presence of the phenyl group contributes to the compound's lipophilicity, potentially improving membrane permeability.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound has been shown to inhibit various enzymes involved in tumor growth and proliferation, suggesting a mechanism that disrupts metabolic pathways in cancer cells. Additionally, it exhibits antimicrobial properties by interfering with microbial metabolic processes.

Anticancer Activity

Research indicates that this compound has significant anticancer properties. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines. For example:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast cancer) | 168.78 |

| T-24 (bladder cancer) | 257.87 |

The compound induces cell cycle arrest at the G1 phase and promotes apoptosis in treated cells, as evidenced by flow cytometric analyses .

Antimicrobial Activity

The compound also exhibits promising antimicrobial effects. Studies have shown that quinazoline derivatives, including 6-Chloro-4-phenylquinazoline, possess activity against various bacterial strains. The mechanism involves inhibition of bacterial enzymes critical for survival and replication .

Case Studies

- Inhibition of Kinases: A study evaluated the selectivity profile of quinazoline derivatives against a panel of kinases, revealing that 6-Chloro-4-phenylquinazoline derivatives can selectively inhibit specific kinases involved in cancer progression .

- Apoptosis Induction: In MCF-7 cells treated with 6-Chloro-4-phenylquinazoline, apoptosis was assessed using annexin V staining. The results indicated an increase in late apoptosis compared to control groups .

| Viability | Positive Control (%) | Compound (%) |

|---|---|---|

| Intact cells | 98.48 | 97.83 |

| Early apoptosis | 0.08 | 0.10 |

| Late apoptosis | 0.68 | 0.81 |

| Necrosis | 0.76 | 1.26 |

| Total death | 1.52 | 2.16 |

Q & A

Q. What are the standard synthetic routes for 6-Chloro-4-phenylquinazoline-2-carboxylic acid, and how can yield be optimized?

The compound is synthesized via hydrolysis of intermediate 2-acetamido-7-chloro-5-phenyl-1,4-benzodiazepin-3-one (VI) under alkaline conditions. A typical procedure involves stirring 2.0 g of VI in 20 mL ethanol and 40 mL water, adding 10 mL 4N NaOH, and warming to 40–50°C for 5 minutes. Acidification with acetic acid precipitates the product, which is recrystallized from toluene (yield: ~50%) . Optimization focuses on controlling temperature (40–50°C), solvent ratios (ethanol:water = 1:2), and purification via toluene recrystallization to minimize impurities.

Q. How are key functional groups (e.g., carboxylic acid, chloro, phenyl) characterized in this compound?

- Carboxylic Acid Group : Confirmed via IR spectroscopy (C=O stretch ~1700 cm⁻¹) and acid-base titration .

- Chloro Substituent : Identified using mass spectrometry (Cl isotopic pattern) and X-ray crystallography (if single crystals are obtained) .

- Phenyl Ring : Validated via ¹H NMR (aromatic protons at δ 7.2–7.8 ppm) and UV-Vis spectroscopy (π→π* transitions ~260 nm) .

Q. What purification methods are effective for isolating this compound?

Recrystallization from toluene is the primary method, achieving >95% purity. Alternative approaches include column chromatography (silica gel, eluent: ethyl acetate/hexane 1:3) or pH-selective precipitation (adjusting to pH 2–3 with acetic acid) .

Advanced Research Questions

Q. How can contradictory spectroscopic data during structural elucidation be resolved?

Contradictions between theoretical and observed data (e.g., unexpected NMR shifts or IR bands) require cross-validation:

- NMR : Compare experimental ¹³C NMR with DFT-calculated chemical shifts to confirm bicyclic quinazoline core .

- IR : Resolve overlapping carbonyl signals (e.g., carboxylic acid vs. amide) via deuterium exchange or methylation experiments .

- X-ray Diffraction : Resolve ambiguities by growing single crystals and refining structures using software like SHELXL .

Q. What mechanistic insights explain the reactivity of the 6-chloro substituent in nucleophilic substitution reactions?

The chloro group at position 6 is activated by electron-withdrawing quinazoline rings, facilitating nucleophilic substitution (e.g., with amines or alkoxides). Kinetic studies in DMF at 80°C show pseudo-first-order behavior, with rate constants dependent on nucleophile strength (e.g., piperidine > methanol) . Competing pathways (e.g., hydrolysis vs. substitution) are minimized by using anhydrous conditions and excess nucleophile.

Q. How does the bicyclic quinazoline core influence the compound’s biological activity compared to simpler analogs?

The rigid quinazoline scaffold enhances binding affinity to enzymatic targets (e.g., kinases) by pre-organizing substituents. Comparative SAR studies with monocyclic analogs show 10–100× higher potency in enzyme inhibition assays, attributed to improved hydrophobic interactions and reduced entropic penalty .

Q. What strategies mitigate byproduct formation during large-scale synthesis?

- Temperature Control : Maintain <50°C during hydrolysis to prevent decarboxylation .

- Catalyst Screening : Use Pd/C or CuI to suppress dimerization side reactions .

- In Situ Monitoring : Employ HPLC or inline IR to detect intermediates and adjust reaction parameters dynamically .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.